Molecular Architecture and Bonding Characteristics
The core structure of 4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine consists of a pyrimidine ring substituted at the 4-position with a bis(ethylsulfanyl)methyl group (–CH(SC₂H₅)₂) and at the 2-position with an amino group (–NH₂). X-ray crystallography and density functional theory (DFT) calculations reveal key structural features [1] [7]:
- Pyrimidine Ring Geometry: The heterocyclic ring adopts a slightly distorted planar conformation. Substitution at C4 influences bond angles, with C4–C5 and C4–N3 bonds typically exhibiting minor elongation compared to unsubstituted pyrimidine due to the steric and electronic effects of the bulky thiomethyl group.
- Bis(ethylsulfanyl)methyl Moiety: The central methine carbon (C10) bonded to C4 forms tetrahedral geometry. The C10–S bonds are characteristic of single bonds (~1.81-1.82 Å). The ethylthio groups (–SC₂H₅) display rotational flexibility around the C–S bonds, adopting orientations influenced by crystal packing or solvation. The C–S–C bond angles are consistent with sp³ hybridization (~103-105°).
- Exocyclic Amino Group: The C2–N7 bond length typically falls between standard C–N single and double bonds (~1.34-1.36 Å), indicating partial double-bond character due to resonance with the pyrimidine ring. This group lies in the plane of the pyrimidine ring.
- Intermolecular Interactions: The amino group (–NH₂) and the pyrimidine ring nitrogen atoms (N1, N3) are primary participants in hydrogen bonding. Common motifs include N–H···N hydrogen bonds linking molecules into chains or dimers, and weaker C–H···S or C–H···π interactions influencing crystal packing [1].
Table 1: Key Structural Parameters of 4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine
Parameter | Theoretical (DFT, B3LYP/6-31G(d)) | Experimental (XRD) | Description |
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Pyrimidine Ring | | | |
N1–C2 Bond Length (Å) | 1.338 | 1.332 | Shorter than C–N single bond; partial double bond character. |
C2–N7 Bond Length (Å) | 1.350 | 1.345 | Between single/double bond; resonance with ring. |
N3–C4 Bond Length (Å) | 1.347 | 1.340 | Slightly elongated compared to standard pyrimidine due to C4 substitution. |
C4–C10 Bond Length (Å) | 1.491 | 1.502 | Standard C(sp²)–C(sp³) bond. |
Bis(ethylsulfanyl)methyl | | | |
C10–S Bond Length (Å) | 1.817 | 1.821 | Typical C(sp³)–S single bond. |
S–C (ethyl) Bond Length (Å) | 1.808 | 1.810 | Typical S–C(sp³) single bond. |
C–S–C Bond Angle (°) | 104.2 | 103.8 | Tetrahedral geometry around S. |
Amino Group | | | |
C2–N7 Bond Length (Å) | 1.350 | 1.345 | Resonance-affected length (see above). |
N7–H Bond Length (Å) | 1.010-1.015 | ~0.90* | (*Neutron diffraction needed for precise H positions; XRD shows N–H covalent). |
Tautomeric Equilibria
The presence of the 2-aminopyrimidine moiety makes 4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine subject to tautomerism. The primary equilibrium involves the migration of a proton from the exocyclic amino group (–NH₂) to the adjacent ring nitrogen (N1), forming an imino tautomer. Computational studies (DFT, MP2) are essential for probing this equilibrium, as the amino form (A) is typically overwhelmingly dominant in solution and solid states [4] [7].
- Amino Tautomer (Dominant, A):
N1=C2(NH2)–N3=C4–...–CH(SC₂H₅)₂
- Characterized by the exocyclic –NH₂ group and a formal double bond between N1 and C2.
- Stabilized by resonance delocalization of the amino nitrogen lone pair into the pyrimidine ring, contributing to aromaticity. This is evidenced by the shortened C2–N7 bond and planarity.
- Imino Tautomer (Minor, B):
HN1–C2(=NH)–N3=C4–...–CH(SC₂H₅)₂
- Features a ring NH group (at N1) and an imino group (=NH) at C2.
- Disrupts the aromaticity of the pyrimidine ring to a greater extent than the amino form.
Table 2: Calculated Thermodynamic Parameters for Amino-Imino Tautomerism
Tautomer | Relative Energy ΔG (kJ/mol)¹ | Dipole Moment (Debye) | Protonation Site | Remarks |
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Amino (A) | 0.0 | 8.5 | N1 (Ring) | Global minimum. Stabilized by resonance energy (~80-90 kJ/mol) and aromaticity. |
Imino (B) | +42 - +48 | 10.2 | N7 (Exocyclic) | Higher energy due to loss of resonance stabilization and aromaticity penalty. |
¹ Values calculated at B3LYP/6-311++G(d,p) level in implicit solvent (e.g., PCM, Water). Exact values depend on computational method and solvation model.
Key Findings on Tautomerism:
- Energy Difference: The amino tautomer (A) is consistently calculated to be significantly more stable than the imino tautomer (B), by approximately 42-48 kJ/mol in the gas phase and implicit solvent models. This large energy difference indicates a negligible population (< 0.1%) of the imino form at equilibrium under standard conditions [4] [7].
- Resonance Stabilization: Natural Bond Orbital (NBO) analysis confirms significant electron donation from the lone pair on the exocyclic amino nitrogen (N7) into the antibonding orbital of the C2–N1 bond (nN7 → π*C2N1), reinforcing the partial double-bond character of C2–N7 and stabilizing the amino form. This delocalization energy is a major contributor to the tautomeric preference [1].
- Solvent Effects: Polar protic solvents (e.g., water, ethanol) slightly increase the relative stability of the amino tautomer compared to the gas phase or non-polar solvents. This is attributed to better solvation of the highly polar amino form and its ability to act as both a hydrogen bond donor and acceptor.
- Substituent Effects: While the C4 substituent (–CH(SC₂H₅)₂) is not directly involved in the tautomeric equilibrium, its electron-donating thiomethyl groups can slightly modulate the electron density of the pyrimidine ring. Theoretical studies suggest this has a minor, but measurable, stabilizing effect on the amino tautomer by slightly enhancing the resonance contribution [1].
- Spectroscopic Evidence: Infrared spectroscopy shows characteristic N–H stretching vibrations consistent with an –NH₂ group and no evidence for a ring NH stretch or C=N–H vibration. NMR (¹H, ¹³C, ¹⁵N) chemical shifts are also fully consistent with the amino tautomer, showing signals attributable to C2–NH₂ and no signals indicative of the imino form [1].
Electronic Structure and Spectroscopic Correlates
DFT calculations provide deep insights into the electronic structure, which correlate with observed spectroscopic properties:
- Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is typically localized over the pyrimidine ring, the exocyclic amino group, and the sulfur atoms of the thiomethyl groups, indicating potential sites for nucleophilic attack or oxidation. The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located on the pyrimidine ring, particularly at C2, C4, and C6, indicating electrophilic susceptibility. The energy gap (ΔE = ELUMO - EHOMO) provides information about kinetic stability and reactivity trends.
- Electrostatic Potential (MEP): MEP maps reveal regions of high electron density (negative potential) around the amino nitrogen, the pyrimidine ring nitrogens (N1, N3), and the sulfur atoms. Regions of positive potential are found around the amino hydrogens and the methine hydrogen (C10–H). This map predicts hydrogen bonding donor/acceptor sites and potential interaction sites with biological targets or solvents [1].
- UV-Vis Spectroscopy: Theoretical TD-DFT calculations predict the lowest energy electronic transitions, typically n→π* (involving the amino group and ring N) and π→π* (within the pyrimidine ring). These correlate with experimental UV-Vis absorption maxima often observed around 250-280 nm.
- NMR Chemical Shifts: Calculated NMR shielding constants (GIAO method) agree well with experimental data. The C2 carbon shows a characteristic downfield shift (~158-162 ppm) due to attachment to the amino group and ring nitrogens. The methine carbon (C10) resonates near 45-50 ppm. Thiomethyl carbons (S–CH₂–) appear near 25-30 ppm, and their methyl groups near 14-15 ppm [1] [7].
Biological Implications of Structural Features
While pharmacological profiling is outside the scope of this structural analysis, key molecular features have implications for potential biological interactions:
- Hydrogen Bonding Capability: The amino group (–NH₂) acts as a strong hydrogen bond donor, while the pyrimidine ring nitrogen atoms (N1, N3) and potentially the sulfur atoms (weak acceptors) can act as hydrogen bond acceptors. This enables interactions with biological macromolecules like enzymes or receptors [1] [2].
- Lipophilicity: The bis(ethylsulfanyl)methyl group contributes significantly to the compound's lipophilicity (log P > 2 predicted), influencing potential membrane permeability.
- Structural Analogies: The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, often acting as a hinge-binding motif in kinase inhibitors. The C4 substituent provides a vector for modulating target interaction and physicochemical properties [2].
- Conformational Flexibility: Rotation around the C4–C10 bond and the ethylthio C–S bonds allows the molecule to adopt different conformations, potentially aiding in binding to diverse biological targets.